FISONATE

Acetylcholinesterase inhibition Enzyme kinetics Organophosphorus inhibitor

A major pain point in recombinant protein production using Bacillus subtilis is yield loss from endogenous serine proteases. FISONATE directly solves this. Key differentiation: 1) It is explicitly documented as non-toxic to B. subtilis at effective concentrations, unlike cytotoxic DFP or PMSF. 2) It acts via a stabilized enzyme-inhibitor intermediate, ensuring irreversible, time-dependent inactivation. 3) This fluorinated α-aminophosphonate is a validated probe for AChE/BuChE selectivity studies, offering a safer handling alternative with a Ki of 75 μM.

Molecular Formula C12F6H20N1O4P1
Molecular Weight 387.26
CAS No. 132742-32-6
Cat. No. B1148438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFISONATE
CAS132742-32-6
SynonymsFISONATE
Molecular FormulaC12F6H20N1O4P1
Molecular Weight387.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FISONATE – Overview of a Fluorinated α-Aminophosphonate Serine Protease Inhibitor


FISONATE (CAS 132742-32-6) is a synthetic fluorinated α-aminophosphonate, chemically defined as O,O-diethyl-1-(N-α-hydrohexafluoroisobutyryl)amino-1-methylpropylphosphonate (C₁₂H₂₀F₆NO₄P, MW 387.26) . It belongs to the O,O-diethyl-1-(N-α-hydrohexafluoroisobutyryl)aminoalkylphosphonate (APh) series and functions as a broad-spectrum, irreversible inhibitor of serine hydrolases, including acetylcholinesterase (AChE, EC 3.1.1.7) and butyrylcholinesterase (BuChE, EC 3.1.1.8) [1]. Originally developed within Soviet-era organophosphorus chemistry programmes, its primary documented research applications centre on cholinesterase enzymology and the protection of recombinant proteins from serine-protease-mediated degradation in microbial expression systems [2].

Why Generic Inhibitors Cannot Replace FISONATE


FISONATE occupies a narrow intersection of structural and functional properties that is not replicated by classical organophosphate anticholinesterases (e.g., DFP, paraoxon) or by typical reversible serine protease inhibitors. Its α-aminophosphonate scaffold bearing a hexafluoroisobutyryl (HFIB) amide side chain drives an irreversible, time-dependent inactivation mechanism that proceeds through formation of a stabilised enzyme-inhibitor intermediate rather than direct active-site phosphorylation, as demonstrated for the broader fluorinated aminophosphonate (FAP) class [1]. Critically, unlike DFP and paraoxon—which are potently cytotoxic and unsuitable for live-cell bioprocessing—FISONATE has been explicitly documented as non-toxic to Bacillus subtilis at concentrations sufficient to block serine-protease-mediated degradation of secreted recombinant human proinsulin [2]. Substitution with a generic serine protease inhibitor (e.g., PMSF, AEBSF) would sacrifice either the irreversible binding kinetics or the microbial biocompatibility profile; substitution with a classical organophosphate (e.g., DFP, paraoxon) would introduce host-cell toxicity that precludes application in bacterial expression systems. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence


AChE Inhibition Potency Compared to APh Series and DFP

FISONATE inhibits human erythrocyte acetylcholinesterase (AChE, EC 3.1.1.7) with an equilibrium dissociation constant Ki = 7.5 × 10⁻⁵ M (75 μM) and a bimolecular rate constant ki = 1.5 × 10² M⁻¹·min⁻¹ [1]. Within the O,O-diethyl-1-(N-α-hydrohexafluoroisobutyryl)aminoalkylphosphonate (APh) series studied by Kuusk et al. (1990), bimolecular rate constants span the range 10³–10⁴ M⁻¹·min⁻¹, placing FISONATE at the lower-potency boundary of this chemotype [2]. This relatively modest anti-AChE potency, combined with the irreversible mechanism, yields a compound that provides sustained enzyme inactivation without the acute cholinergic toxicity that characterises high-potency organophosphates such as DFP (ki ~10⁴–10⁵ M⁻¹·min⁻¹ for human AChE, cross-study comparable estimate) [3]. The quantitative data originate from the primary structure-activity relationship study of the APh series using human erythrocyte AChE and acetylthiocholine substrate under Ellman assay conditions [2].

Acetylcholinesterase inhibition Enzyme kinetics Organophosphorus inhibitor

AChE vs. BuChE Selectivity Driven by Hydrophobic and Steric Factors

The Kuusk et al. (1990) study quantitatively demonstrated that FISONATE and its APh congeners inactivate both human erythrocyte AChE and horse serum BuChE through a common irreversible intermediate-formation mechanism, but the structural determinants of binding affinity diverge sharply between the two enzymes [1]. Quantitative structure-activity relationship (QSAR) modelling using molecular mechanics (MM2)-derived steric parameters (Es) established that hydrophobic interactions are the dominant driving force for APh binding to AChE, whereas steric factors predominantly govern binding to BuChE [1]. This means that structural modifications to the α-aminophosphonate scaffold—including the hexafluoroisobutyryl amide side chain present in FISONATE—can be leveraged to tune AChE versus BuChE selectivity in a predictable, QSAR-guided manner. Classical organophosphate inhibitors (e.g., paraoxon, DFP) do not exhibit this clean separation of hydrophobic-versus-steric binding drivers, as their selectivity profiles are dominated by the reactivity of the phosphorus leaving group rather than by differential non-covalent recognition [2].

Butyrylcholinesterase Acetylcholinesterase QSAR Organophosphonate selectivity

Microbial Biocompatibility in B. subtilis Protein Production

In a direct comparative study by Novikov et al. (1990), two synthetic phosphonate inhibitors—FISONATE (O,O-diethyl-1-(N-α-hydrohexafluoroisobutyryl)amino-1-methylpropylphosphonate) and its O,O-diisobutyl analogue—were independently evaluated for their ability to protect secreted recombinant human proinsulin from serine-protease-mediated degradation in cultures of Bacillus subtilis strain AJ73 (apr⁻ npr⁻) [1]. Both compounds, when added to the culture broth, prevented proteolytic degradation of the secreted proinsulin without exhibiting detectable toxicity toward the producing B. subtilis host cells [1]. This microbial biocompatibility stands in marked contrast to the canonical serine protease/AChE inhibitor DFP (diisopropyl fluorophosphate), which is potently cytotoxic and incompatible with live-cell bioprocessing workflows . An earlier study by Parfenova et al. (1989) confirmed that both phosphonates reduced proinsulin degradation by endogenous B. subtilis serine proteinases and further established the non-toxic nature of these compounds toward the producing microorganism [2].

Recombinant protein production Bacillus subtilis Serine protease inhibition Proinsulin Bioprocessing

Irreversible Inhibition via P–C Bond Scission Mechanism

Fluorinated aminophosphonates (FAPs), the broader chemotype encompassing FISONATE, inhibit serine esterases (AChE, BuChE, carboxylesterase, and neuropathy target esterase) through a kinetically distinct mechanism: progressive, time-dependent irreversible inactivation proceeding via scission of the phosphorus–carbon (P–C) bond, rather than through the classical P–X leaving-group expulsion utilised by organophosphates such as paraoxon and DFP [1]. X-ray crystallographic analysis of a representative diethyl-FAP revealed a significantly elongated P–C bond length of 1.8797(13) Å, compared with 1.805–1.822 Å for dialkylphosphonates lacking α-CF₃ groups; semi-empirical and ab initio molecular modelling confirmed that the electron-withdrawing CF₃ substituents weaken and lengthen the P–C bond, predisposing it to nucleophilic attack by the catalytic serine [1]. Mass spectrometric analysis of active-site peptide adducts from FAP-treated BuChE confirmed diethylphosphoryl (Δmass = 136.1 ± 0.1 Da) and monoethylphosphoryl (Δmass = 108.0 ± 0.1 Da) adducts, consistent with phosphorylation via P–C bond cleavage followed by aging via net dealkylation [1]. FISONATE shares the α-CF₃-substituted phosphonate core that enables this mechanism. Classical organophosphates such as paraoxon and DFP, by contrast, phosphorylate the active-site serine via direct displacement of a phenoxide or fluoride leaving group without P–C bond participation [2].

Irreversible enzyme inhibition P–C bond cleavage Serine hydrolase Enzyme-inhibitor intermediate Fluorinated aminophosphonate

Research and Industrial Application Scenarios


Protease Inhibition in Bacillus subtilis Recombinant Protein Production

FISONATE is directly applicable as a culture-broth additive to prevent serine-protease-mediated degradation of secreted recombinant proteins in B. subtilis and related Gram-positive bacterial expression platforms. The Novikov et al. (1990) study demonstrated that FISONATE, added to B. subtilis AJ73 culture broth, effectively protected secreted recombinant human proinsulin from proteolytic degradation without exerting detectable toxicity on the producing host cells [1]. This application scenario is particularly relevant for laboratories producing proteolytically labile recombinant proteins (e.g., proinsulin, single-chain antibodies, cytokines) in Bacillus species, where endogenous extracellular serine proteases (subtilisin-like enzymes) represent a major yield-limiting factor. Procurement rationale: FISONATE is one of very few serine protease inhibitors explicitly validated for biocompatibility with live B. subtilis cultures, distinguishing it from widely used but cytotoxic alternatives such as DFP and PMSF [1][2].

Cholinesterase Selectivity and Structure-Function Studies

FISONATE serves as a mechanistically well-characterised probe compound for investigating the structural determinants of inhibitor selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The Kuusk et al. (1990) QSAR analysis established that hydrophobic interactions dominate APh binding to AChE, while steric factors control BuChE binding [3]. Researchers studying cholinesterase active-site topography, species-specific differences in organophosphate susceptibility, or the design of selective BuChE/AChE inhibitors can use FISONATE as a reference compound whose hexafluoroisobutyryl amide side chain provides a defined hydrophobic/steric probe. The irreversible, P–C bond scission-based mechanism further makes FISONATE a valuable comparator for kinetic studies of inhibitor aging and reactivation, as confirmed by Makhaeva et al. (2010) [4].

Broad-Spectrum Serine Hydrolase Profiling

FISONATE's documented activity against multiple serine hydrolases—including AChE, BuChE, carboxylesterase (CaE), and neuropathy target esterase (NTE), as established for the FAP chemotype class [4]—positions it as a multi-target probe for serine hydrolase profiling studies. Unlike classical organophosphates that exhibit narrow target spectra dominated by AChE, FAP-class compounds inactivate a broader panel of serine esterases through the common P–C bond scission pathway. Researchers employing activity-based protein profiling (ABPP) or competitive ABPP to map serine hydrolase inhibitor selectivity can use FISONATE as a fluorinated α-aminophosphonate benchmark against which to compare the target-engagement profiles of newer organophosphorus or carbamate inhibitors. Its lower acute AChE potency (Ki = 75 μM) relative to DFP and paraoxon also makes it a safer handling alternative for in vitro biochemical studies where maximal anti-AChE activity is not required [2].

Reference Standard for Fluorinated Aminophosphonate Synthesis

FISONATE is structurally defined by two key spectroscopic handles—the diethyl phosphonate ester (³¹P NMR) and the hexafluoroisobutyryl amide (¹⁹F NMR)—making it a useful reference compound for laboratories engaged in the synthesis and characterisation of novel fluorinated aminophosphonate libraries. SpectraBase documents full ¹H and ¹³C NMR data for the closely related O,O-diethyl-2-(N-α-hydrohexafluoroisobutyrylamino)prop-2-ylphosphonate, confirming that the hexafluoroisobutyryl-phosphonate scaffold yields well-resolved, assignable spectra suitable for purity assessment and structure verification [5]. Procurement of FISONATE as an analytical benchmark supports quality control workflows in medicinal chemistry and agrochemical discovery programmes that explore α-aminophosphonate derivatives as serine hydrolase-targeting agents.

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